![molecular formula C21H15ClN2O3 B2472724 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide CAS No. 922110-26-7](/img/structure/B2472724.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

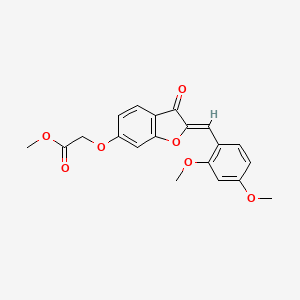

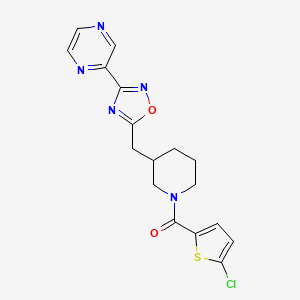

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide” is a complex organic compound. It contains a dibenzo[b,f][1,4]oxazepin ring which is a tricyclic compound that is part of several psychoactive drugs . The compound also contains a benzamide group, which is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tricyclic dibenzo[b,f][1,4]oxazepin ring. The 8-chloro and 11-oxo groups would likely have a significant effect on the electronic structure of the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and melting and boiling points would all be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

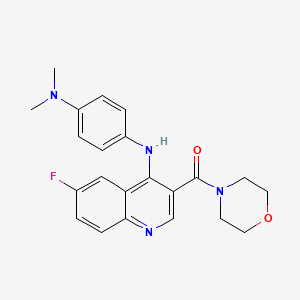

Pharmacological Properties :

- A study by Naporra et al. (2016) investigated the influence of chlorine substitution patterns on the pharmacology of dibenzo[b,f][1,4]oxazepines and related oxepine derivatives at histamine receptors and selected aminergic GPCRs. The research found that these compounds show high affinity to the hH1R but varying affinities to other receptors, suggesting their potential as selective receptor ligands (Naporra et al., 2016).

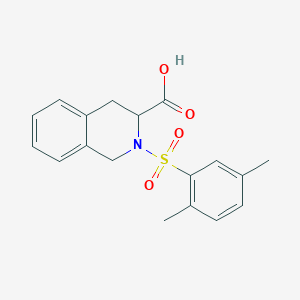

Microbial Transformation :

- Jiu et al. (1977) studied the microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine, leading to the formation of new derivatives. This research highlighted the role of microorganisms in altering the structure of such compounds, which could be relevant for their application in various fields (Jiu, Mizuba, & Hribar, 1977).

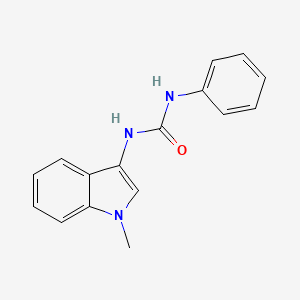

Catalytic Enantioselective Reactions :

- Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This study is important for the synthesis of chiral compounds with potential applications in medicinal chemistry (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Syntheses and Properties of Polyfluorinated Analogs :

- Gerasimova et al. (1989) explored the synthesis and properties of polyfluorinated dibenzo[b,f][1,4]oxazepines. Their work provides insights into the chemical behavior of such compounds and their potential applications, especially in the field of psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).

Synthesis of Chiral Derivatives :

- A study by Munck et al. (2018) presented a microreview of enantioselective reactions involving dibenzo[b,f][1,4]oxazepine moieties. This study highlights the importance of these compounds in the synthesis of chiral derivatives with potential pharmacological applications (Munck, Vila, & Pedro, 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to have selective affinity for thedopamine D2 receptor . The dopamine D2 receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.

Mode of Action

Compounds with selective affinity for the dopamine d2 receptor typically work bybinding to the receptor and modulating the release of dopamine , a neurotransmitter that plays a key role in reward, motivation, memory, and other important brain functions .

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-12-2-4-13(5-3-12)20(25)23-15-7-9-18-16(11-15)21(26)24-17-10-14(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBYBVAKXSGVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2472641.png)

![N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2472650.png)

![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2472663.png)